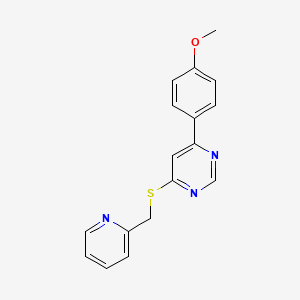

4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Description

4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a pyrimidine derivative featuring a 4-methoxyphenyl group at position 4 and a pyridin-2-ylmethylthio substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and modulate biological targets.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-21-15-7-5-13(6-8-15)16-10-17(20-12-19-16)22-11-14-4-2-3-9-18-14/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVIHFQLHNKYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.

Substitution Reactions: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrimidine core.

Thioether Formation: The pyridin-2-ylmethylthio group can be introduced through a thioetherification reaction, where a pyridin-2-ylmethyl halide reacts with a thiol derivative of the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.

Chemical Biology: It can be used as a probe to study biological processes, particularly those involving pyrimidine and pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Pyrimidine Derivatives

Key Observations :

- Substituent Impact on Pharmacokinetics : The pyridin-2-ylmethylthio group in the target compound may confer longer receptor residence time (RT) compared to thiophene or unsubstituted thiazole derivatives (e.g., LUF7064 RT = 5 min vs. LUF6941 RT = 132 min) due to enhanced steric and electronic interactions .

- Biological Activity: Thiophene-substituted derivatives (e.g., 2a) exhibit antimicrobial activity, while thiazole-containing analogues (LUF6941/LUF7064) target adenosine receptors .

Biological Activity

4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a methoxyphenyl group and a pyridin-2-ylmethylthio group. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a range of biological activities, including:

- Anticancer activity

- Antibacterial properties

- Anti-inflammatory effects

- Antioxidant activity

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For instance, compounds similar to 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Case Study: Anticancer Efficacy

A study evaluated the anticancer properties of several pyrimidine derivatives, revealing that compounds with similar structural features exhibited IC50 values ranging from 0.01 to 0.12 µM across different cell lines. Notably, derivatives containing electron-rich groups showed enhanced activity compared to standard chemotherapeutics like etoposide .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

| Reference (Etoposide) | MCF-7 | >1.00 |

Antibacterial Properties

Pyrimidine derivatives have also been studied for their antibacterial efficacy. The presence of the pyridine moiety is believed to enhance the interaction with bacterial enzymes, leading to increased antibacterial activity.

Research Findings

A study assessed the antibacterial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria, demonstrating that some compounds exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been explored in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Experimental Results

In vitro assays indicated that certain derivatives significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, showcasing their potential as anti-inflammatory agents .

Antioxidant Activity

The antioxidant properties of 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine have been evaluated using DPPH and ABTS assays.

Findings

Compounds similar to this pyrimidine derivative exhibited strong radical scavenging activities, with IC50 values lower than those of standard antioxidants like ascorbic acid, indicating a promising profile for oxidative stress-related conditions .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core via condensation of β-diketones with thiourea derivatives under acidic conditions. Subsequent functionalization includes introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution and coupling the pyridin-2-ylmethyl thio moiety using Mitsunobu or Ullmann-type reactions. Optimization requires:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Pd-based catalysts for efficient C–S bond formation .

Purity is confirmed via column chromatography and recrystallization from ethanol/water mixtures .

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include:

- Aromatic protons: δ 6.8–8.5 ppm (split patterns for methoxyphenyl and pyridine rings).

- Methoxy group: Singlet at δ ~3.8 ppm.

- Pyridin-2-ylmethyl thio: CH2 protons as a triplet at δ ~4.3 ppm (J = 7 Hz) .

- 13C NMR : Methoxy carbon at δ ~55 ppm; thiomethyl carbon at δ ~35 ppm.

- HRMS : Molecular ion peak at m/z 340.0821 (calculated for C17H16N3OS) .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Use broth microdilution (CLSI guidelines) with 96-well plates. Compare to reference compounds like 6-(4-chlorophenyl)-4-(4-fluorophenyl)dihydropyrimidine-2-ol (MIC: 8–16 µg/mL for E. coli) .

- Zone of Inhibition : Agar diffusion with 100 µg/mL compound concentration.

Advanced Research Questions

Q. How do structural modifications at the pyridin-2-ylmethyl thio moiety influence anti-inflammatory activity?

- Methodological Answer :

- SAR Studies : Replace the pyridine ring with thiophene or benzene. For example, 6-((thiophen-2-ylmethyl)thio) derivatives show reduced COX-2 inhibition compared to pyridinyl analogs.

- In Vivo Models : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg). Measure prostaglandin E2 (PGE2) levels via ELISA. Pyridin-2-ylmethyl thio derivatives reduce PGE2 by 40–60% vs. controls .

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Methodological Answer :

- Assay Standardization : Ensure consistent bacterial inoculum size (CFU/mL) and culture media (e.g., Mueller-Hinton for MIC).

- Solubility Checks : Use DMSO ≤1% to avoid cytotoxicity artifacts.

- Positive Controls : Include ciprofloxacin (antimicrobial) and celecoxib (anti-inflammatory) .

Q. How can computational tools predict binding affinity to kinases or microbial enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with S. aureus dihydrofolate reductase (PDB: 3SRW). The methoxyphenyl group shows π-π stacking with Phe92 (binding energy: −8.2 kcal/mol).

- QSAR Models : Hammett constants (σ) for substituents correlate with IC50 values (R² = 0.89) .

Q. What are critical considerations for stability studies under varying pH and temperature?

- Methodological Answer :

- Degradation Pathways : Monitor hydrolysis of the thioether bond at pH > 10.

- HPLC Conditions : C18 column, gradient elution (acetonitrile/water + 0.1% TFA). Degradation products include pyrimidine-6-thiol and pyridin-2-ylmethanol .

- Storage : −20°C in amber vials to prevent photodegradation.

Q. How does the electronic environment of the pyrimidine ring affect reactivity in further modifications?

- Methodological Answer :

- The 4-methoxyphenyl group donates electrons via resonance, activating the C5 position for electrophilic substitution.

- Electrophilic Bromination : NBS in CCl4 selectively brominates C5 (yield: 75%) .

- Nucleophilic Aromatic Substitution : Fluorine replaces methoxy at 100°C with KF/18-crown-6 (yield: 60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.